S-Petasin S-Petasin S-Petasin is a natural product found in Petasites fragrans, Petasites japonicus, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 70238-51-6
VCID: VC21342667
InChI: InChI=1S/C19H26O3S/c1-12(2)15-11-19(4)13(3)17(22-18(21)8-9-23-5)7-6-14(19)10-16(15)20/h8-10,13,15,17H,1,6-7,11H2,2-5H3/b9-8-/t13-,15-,17+,19+/m0/s1
SMILES: CC1C(CCC2=CC(=O)C(CC12C)C(=C)C)OC(=O)C=CSC
Molecular Formula: C19H26O3S
Molecular Weight: 334.5 g/mol

S-Petasin

CAS No.: 70238-51-6

Cat. No.: VC21342667

Molecular Formula: C19H26O3S

Molecular Weight: 334.5 g/mol

* For research use only. Not for human or veterinary use.

S-Petasin - 70238-51-6

CAS No. 70238-51-6
Molecular Formula C19H26O3S
Molecular Weight 334.5 g/mol
IUPAC Name [(1R,2R,7S,8aR)-1,8a-dimethyl-6-oxo-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydronaphthalen-2-yl] (Z)-3-methylsulfanylprop-2-enoate
Standard InChI InChI=1S/C19H26O3S/c1-12(2)15-11-19(4)13(3)17(22-18(21)8-9-23-5)7-6-14(19)10-16(15)20/h8-10,13,15,17H,1,6-7,11H2,2-5H3/b9-8-/t13-,15-,17+,19+/m0/s1
Standard InChI Key OHANKWLYFDFHOJ-RFTFGCRPSA-N
Isomeric SMILES C[C@H]1[C@@H](CCC2=CC(=O)[C@@H](C[C@]12C)C(=C)C)OC(=O)/C=C\SC
SMILES CC1C(CCC2=CC(=O)C(CC12C)C(=C)C)OC(=O)C=CSC
Canonical SMILES CC1C(CCC2=CC(=O)C(CC12C)C(=C)C)OC(=O)C=CSC

Chemical Structure and Properties

S-Petasin is chemically identified as [(1R,2R,7S,8aR)-1,8a-dimethyl-6-oxo-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydronaphthalen-2-yl] (Z)-3-methylsulfanylprop-2-enoate. Its molecular structure features a complex sesquiterpene backbone with specific functional groups that contribute to its biological activities.

Table 1: Chemical Properties of S-Petasin

PropertyValue
Molecular FormulaC19H26O3S
Molecular Weight334.47 g/mol
IUPAC Name[(1R,2R,7S,8aR)-1,8a-dimethyl-6-oxo-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydronaphthalen-2-yl] (Z)-3-methylsulfanylprop-2-enoate
CAS Number70238-51-6
InChI KeyOHANKWLYFDFHOJ-UHFFFAOYSA-N

S-Petasin possesses specific stereochemistry that contributes to its biological activity. The compound features four chiral centers with (1R,2R,7S,8aR) configuration and a Z-configuration in the 3-methylsulfanylprop-2-enoate portion .

Natural Sources

S-Petasin has been isolated from several species of the Petasites genus, including:

  • Petasites formosanus - The most well-studied source, where S-Petasin is the most abundant sesquiterpene

  • Petasites japonicus - Recently confirmed as a source of S-Petasin with significant anti-adipogenic properties

  • Petasites hybridus - Contains S-Petasin along with its isomer isopetasin

  • Petasites officinalis - Another documented source of this compound

The compound is typically extracted from the rhizomes of these plants using solvents like hexane, followed by purification techniques such as high-performance liquid chromatography (HPLC) .

Pharmacological Activities

Anti-inflammatory Effects

S-Petasin demonstrates significant anti-inflammatory properties through multiple mechanisms. Research has shown that it inhibits the production of important inflammatory mediators including prostaglandin E2 (PGE2), leukotriene B4 (LTB4), and cysteinyl-leukotrienes .

In a study using mouse peritoneal macrophages, S-Petasin inhibited the lipopolysaccharide (LPS) induction of inducible nitric oxide synthase (iNOS) at both RNA and protein levels . It also inhibited the production of nitric oxide (NO) in a concentration-dependent manner in these macrophages . Furthermore, in an LPS-induced mouse model of peritonitis, S-Petasin significantly inhibited the accumulation of polymorphonuclear and mononuclear leukocytes in the peritoneal cavity .

Table 2: Anti-inflammatory Effects of S-Petasin in In Vitro and In Vivo Models

ModelEffectParameters MeasuredReference
Mouse peritoneal macrophagesInhibition of iNOS inductioniNOS RNA and protein levels
Mouse peritoneal macrophagesInhibition of NO productionNO concentration
LPS-induced mouse peritonitisReduced inflammatory cell accumulationPolymorphonuclear and mononuclear leukocyte counts
RAW 264.7 cellsInhibition of NO productionIC50 value of 3.54 μg/mL
RAW 264.7 cellsInhibition of COX-2 expressionProtein expression levels

Additionally, S-Petasin and S-isopetasin showed potent NO inhibitory effects in LPS-induced RAW 264.7 cells, with IC50 values of 3.54 and 1.46 μg/mL, respectively . Both compounds also significantly inhibited iNOS and COX-2 expressions in these cells .

Anti-asthmatic and Anti-allergic Effects

One of the most well-documented activities of S-Petasin is its efficacy in treating asthma and allergic conditions. S-Petasin concentration-dependently inhibits phosphodiesterase (PDE) 3 and PDE4 activities with 50% inhibitory concentrations (IC50) of 25.5 and 17.5 μM, respectively . According to Lineweaver-Burk analysis, S-Petasin competitively inhibits PDE3 and PDE4 activities with respective dissociation constants for inhibitor binding (Ki) of 25.3 and 18.1 μM .

In an ovalbumin (OVA)-induced murine model of allergic asthma, S-Petasin significantly suppressed the enhancement of airway reactivity (Penh) value induced by methacholine in sensitized and challenged mice . It also significantly inhibited the accumulation of eosinophils, macrophages, and lymphocytes in bronchoalveolar fluids .

Anti-cancer Properties

Research has demonstrated that S-Petasin possesses significant anti-cancer properties, particularly against prostate cancer cell lines. In a study examining the effects of S-Petasin on human prostate carcinoma cell lines (LNCaP, DU145, and PC3), the compound exhibited significant dose- and time-dependent inhibitory effects on cell proliferation .

Western blot analysis revealed that S-Petasin reduced the protein levels of procaspase 3, 8, and 9 and cleaved poly(ADP-ribose) polymerase (PARP) in all tested prostate cancer cell lines, and reduced procaspase 7 in LNCaP and PC3 cells . Additionally, S-Petasin increased mitochondrial membrane permeability and cytochrome c release from mitochondria to the cytosol by reducing the ratio of BCL2/BAX in DU145 and PC3 cells .

Table 4: Anti-cancer Effects of S-Petasin on Prostate Cancer Cell Lines

Cell LineConcentration RangeEffectsProteins AffectedReference
LNCaP10^-7 to 10^-5 MReduced cell proliferation, Induced apoptosisProcaspase 3, 7, 8, 9; PARP
DU14510^-7 to 10^-5 MReduced cell proliferation, Induced apoptosisProcaspase 3, 8, 9; BCL2/BAX ratio; p53; PARP
PC310^-7 to 10^-5 MReduced cell proliferation, Induced apoptosisProcaspase 3, 7, 8, 9; BCL2/BAX ratio; p53; PARP

Interestingly, S-Petasin had differential effects on p53 levels, up-regulating p53 in DU145 cells but down-regulating it in PC3 cells . This suggests that S-Petasin may induce apoptosis through both p53-dependent and p53-independent pathways, making it a versatile anti-cancer agent.

Anti-adipogenic Effects

Recent research has uncovered another promising activity of S-Petasin: its anti-adipogenic properties. In a study using 3T3-L1 pre-adipocytes, S-Petasin isolated from Petasites japonicus demonstrated strong anti-adipogenic activity .

The results showed that S-Petasin reduced glucose uptake and inhibited triglyceride accumulation in differentiated 3T3-L1 cells . Western blot assays indicated that S-Petasin down-regulated the expression of peroxisome proliferator-activated receptor gamma (PPAR-γ) and its target genes in a dose-dependent manner .

Table 5: Anti-adipogenic Effects of S-Petasin on 3T3-L1 Cells

ParameterEffectMechanismReference
AdipogenesisInhibitionDown-regulation of PPAR-γ signaling
Glucose uptakeReductionNot specified
Triglyceride accumulationInhibitionNot specified
PPAR-γ expressionDown-regulationDose-dependent effect

These findings suggest that S-Petasin could potentially be developed as a therapeutic agent for obesity and related metabolic disorders.

Mechanism of Action

S-Petasin exerts its diverse biological effects through multiple mechanisms:

  • PDE Inhibition: S-Petasin competitively inhibits PDE3 and PDE4, which increases intracellular cAMP levels and produces anti-inflammatory and bronchodilatory effects .

  • Anti-inflammatory Pathways: The compound inhibits the expression of inflammatory enzymes such as iNOS and COX-2, and reduces the production of inflammatory mediators like NO, prostaglandins, and leukotrienes .

  • Apoptosis Induction: In cancer cells, S-Petasin activates caspase cascades, increases mitochondrial membrane permeability, and promotes cytochrome c release, leading to apoptotic cell death .

  • PPAR-γ Pathway Modulation: S-Petasin down-regulates PPAR-γ expression and its target genes, inhibiting adipogenesis in pre-adipocytes .

  • Calcium Channel Modulation: S-Petasin blocks intracellular calcium influx and inhibits L-type voltage-dependent calcium channels, which may contribute to its effects on vascular and smooth muscle function .

Table 6: Molecular Targets and Mechanisms of S-Petasin

TargetEffectBiological OutcomeReference
PDE3, PDE4Competitive inhibitionIncreased cAMP, anti-inflammatory effects
iNOS, COX-2Suppression of expressionReduced inflammation
Caspases 3, 7, 8, 9ActivationApoptosis induction in cancer cells
BCL2/BAX ratioReductionIncreased mitochondrial permeability
PPAR-γDown-regulationInhibition of adipogenesis
CGRP releaseReductionPotential antimigraine effects
Calcium channelsBlockadeVascular and smooth muscle effects

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